1-Adamantanethiol
Overview
Description
Synthesis Analysis
The synthesis of 1-adamantanethiol and its derivatives involves several chemical processes, including reactions with adamantane-1-carbonyl chloride and ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, followed by treatment with suitable halogenated anilines (Saeed, Erben, & Bolte, 2013). These processes highlight the versatility and reactivity of the adamantane moiety in synthesizing complex molecules with specific functional groups.
Molecular Structure Analysis
The molecular structure of 1-adamantanethiol derivatives has been elucidated using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction studies. These compounds often exhibit the chair conformation typical of adamantane residues, with molecular conformations stabilized by intramolecular hydrogen bonding, forming pseudo-six-membered rings (Saeed, Erben, & Bolte, 2013).
Chemical Reactions and Properties
1-Adamantanethiol participates in various chemical reactions, including the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit hexagonally close-packed molecular lattices and are labile with respect to displacement by alkanethiols, indicating weak intermolecular interactions that can be exploited for nanolithography and patterning (Dameron, Charles, & Weiss, 2005).
Physical Properties Analysis
The physical properties of 1-adamantanethiol and its derivatives are closely related to their molecular structures. The adamantane core confers a high degree of rigidity and stability, influencing the physical properties such as melting points, boiling points, and solubility in various solvents. The self-assembly of 1-adamantanethiol on Au{111} surfaces forms a highly ordered hexagonal lattice, demonstrating its potential for creating well-defined nanoscale structures (Dameron, Charles, & Weiss, 2005).
Chemical Properties Analysis
The chemical properties of 1-adamantanethiol are significantly influenced by the thiol group attached to the adamantane framework. This functional group makes 1-adamantanethiol reactive towards various electrophiles and capable of forming covalent bonds with metal surfaces, which is fundamental for its applications in surface chemistry and materials science. Its ability to form SAMs and participate in displacement reactions further illustrates its chemical versatility (Dameron, Charles, & Weiss, 2005).
Scientific research applications
Monolayer Formation and Stability
1-Adamantanethiol has been studied for its unique properties in forming self-assembled monolayers (SAMs) on gold surfaces. These monolayers show hexagonally close-packed molecular lattices and exhibit stability at room temperature, making them suitable for applications in nanotechnology and materials science. The SAMs of 1-adamantanethiol on Au{111} exhibit rotational domains and demonstrate stability, which is crucial for various technological applications (Dameron, Charles, & Weiss, 2005).
Surface Chemistry and Nanolithography
1-Adamantanethiol's weak intermolecular interactions make it an ideal candidate for nanolithography and surface patterning. Its monolayers can be easily displaced by other molecules, allowing for the creation of patterned surfaces. This property is particularly useful in the fields of microelectronics and biocompatible systems, as it facilitates the fabrication of structures at the nanoscale (Drexler, Causey, & Mullen, 2015).
Electrochemistry and Sensor Applications
1-Adamantanethiol exhibits interesting electrochemical properties, such as the ability to regulate charge transfer through its monolayer depending on the type of anion present. This characteristic can be utilized in designing sensors and other devices that require controlled charge transfer mechanisms. Additionally, the adsorption of alpha-cyclodextrin on 1-adamantanethiol SAMs, leading to charge transfer suppression, opens avenues for its use in the development of novel electrochemical sensors (Park, Hwang, & Kwak, 2010).
Rapid Self-Assembly for Industrial Applications
The ultrafast self-assembly of 1-adamantanethiol molecules on gold surfaces is a significant finding. This rapid formation of defect-free monolayers is applicable in various areas, including surface passivation, functionalization, sensors, catalysis, and electronics. The efficient and quick assembly process of 1-adamantanethiol is beneficial for industrial applications where time and accuracy are crucial (Korolkov, Allen, Roberts, & Tendler, 2010).
Nanotechnology and Molecular Engineering
1-Adamantanethiol serves as a versatile tool in nanotechnology and molecular engineering due to its ability to create high-resolution sacrificial chemical patterns. Its unique chemical properties allow it to be used in the development of metallic and organic structures, contributing to advancements in nanofabrication and molecular design (Drexler, Causey, & Mullen, 2015).
properties
IUPAC Name |
adamantane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJLNODXLXTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187871 | |
Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanethiol | |
CAS RN |
34301-54-7 | |
Record name | 1-Adamantylthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34301-54-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ADAMANTYLTHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54Q8GF3SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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